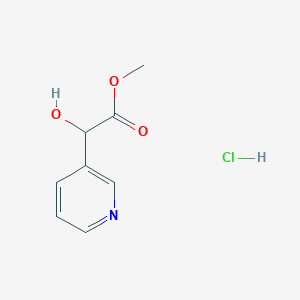

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” is a chemical compound with the molecular formula C8H10ClNO3 . It is structurally related to pyridinium salts, which are common structures in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” were not found, similar compounds have been synthesized through various methods. For instance, a yellow solid was synthesized with a yield of 57% and a melting point of 213–215 °C .Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” includes a pyridine ring, which is a nitrogen-containing heterocycle . The compound has a molecular weight of 203.62 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” were not found, pyridinium salts, which are structurally similar, have been studied for their synthetic routes and reactivity .Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” has a molecular weight of 203.62 . Other physical and chemical properties, such as boiling point, were not found in the search results.科学的研究の応用

Synthesis of Novel Derivatives

“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, one of which involved using trimethylamine as a classical method and the other using magnesium oxide nanoparticles .

Biological Activity

The synthesized pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown various biological activities. They have been found to inhibit receptor tyrosine kinase, show anticancer activity against lung cancer, and exhibit antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Antioxidant Activity

These derivatives also demonstrated antioxidant activity. The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid (4.45–4.83 μg/mL) .

Pharmacokinetic Profiles

The pharmacokinetic profiles of these derivatives were evaluated. The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Chemodivergent Synthesis

“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” can be used in chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

Anti-fibrosis Activity

Some of the target compounds synthesized using “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Antibacterial Activity

The synthesized products using “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” were also found to have antibacterial properties .

将来の方向性

The future directions for “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthetic routes, reactivity, and potential applications in drug discovery . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

特性

IUPAC Name |

methyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXYZSLQVBLPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445075.png)

![3-[(5-Thioxo-4-phenethyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2445081.png)

![3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2445085.png)

![N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2445086.png)